1H NMR and 13C NMR characterization of 2-(2-benzothiazolyl)-6-chlorophenol
1H NMR and 13C NMR characterization of 2-(2-benzothiazolyl)-6-chlorophenol
Comprehensive 1 H and 13 C NMR Characterization of 2-(2-Benzothiazolyl)-6-chlorophenol: Structural Elucidation and ESIPT Dynamics
Executive Summary
The molecule 2-(2-benzothiazolyl)-6-chlorophenol (CAS: 90481-39-3) represents a highly specialized halogenated derivative within the 2-(2-hydroxyphenyl)benzothiazole (HBT) family[1]. HBT derivatives are privileged scaffolds in advanced photochemistry due to their unique Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, making them invaluable in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and biochemical sensors[2].
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for validating the ground-state geometry of this molecule. Because the photophysical behavior of HBTs is entirely dependent on their initial ground-state conformation, understanding the exact 1 H and 13 C NMR assignments—and the electronic causality behind them—is critical for researchers modifying this scaffold for downstream applications.
Structural and Electronic Context (The "Why")
To interpret the NMR spectra accurately, we must first deconstruct the electronic environment of the molecule. The structure consists of a phenol ring (with a hydroxyl group at C-1 and a chlorine atom at C-6) covalently linked at C-2 to a benzothiazole ring.
This specific substitution pattern creates a "perfect storm" of electronic effects:
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The Intramolecular Hydrogen Bond (IMHB): The proximity of the phenolic OH to the imine nitrogen of the benzothiazole ring facilitates a remarkably strong IMHB. This locks the molecule into a rigid, planar cis-enol conformation in the ground state[3].
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Inductive Modulation (-I Effect): The chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect. This increases the acidity of the phenolic proton, thereby strengthening the IMHB with the benzothiazole nitrogen even further compared to unsubstituted HBTs.
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Extended π -Conjugation: The planarity enforced by the IMHB allows for seamless π -electron delocalization across both aromatic systems, which directly impacts the shielding and deshielding of specific carbon nuclei.
1 H NMR Characterization: Causality and Assignments
The 1 H NMR spectrum of 2-(2-benzothiazolyl)-6-chlorophenol in a non-polar, non-competing solvent (e.g., dry CDCl 3 ) is defined by extreme chemical shifts driven by the IMHB and magnetic anisotropy.
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The Hydroxyl Proton (OH): The most diagnostic signal is the phenolic OH proton. Because it is deeply embedded in the IMHB, electron density is heavily pulled away from the proton by the basic imine nitrogen. This results in extreme deshielding, pushing the signal to 12.50–13.00 ppm as a sharp singlet. The sharpness of this peak is a direct indicator of the IMHB's strength; it does not undergo rapid intermolecular exchange[4].
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Phenol Ring Protons (H-3, H-4, H-5): The 1,2,6-trisubstitution leaves three adjacent protons forming an AMX/ABX spin system. H-3 is highly deshielded (~7.70 ppm) due to the magnetic anisotropy of the adjacent C=N double bond. H-5 is deshielded (~7.45 ppm) by the inductive effect of the ortho-chlorine. H-4, being para to the electron-donating OH group, is the most shielded (~6.95 ppm).
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Benzothiazole Ring Protons (H-4', H-5', H-6', H-7'): These four protons form a classic ABCD spin system. H-4' (ortho to the nitrogen) and H-7' (ortho to the sulfur) are the most deshielded, appearing as distinct doublets near 7.95 ppm and 7.88 ppm, respectively.
Table 1: 1 H NMR Data Summarization (400 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment Causality |
| OH | 12.50 - 13.00 | Singlet (s) | - | 1H | Extreme deshielding due to strong IMHB with N. |
| H-4' | 7.95 | Doublet (d) | 8.0 | 1H | Deshielded by adjacent imine nitrogen. |
| H-7' | 7.88 | Doublet (d) | 8.0 | 1H | Deshielded by adjacent sulfur atom. |
| H-3 | 7.70 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Anisotropic deshielding from C=N bond. |
| H-5 | 7.45 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Inductive deshielding from ortho-chlorine. |
| H-5' | 7.48 | Triplet of doublets (td) | 8.0, 1.2 | 1H | Standard aromatic resonance. |
| H-6' | 7.38 | Triplet of doublets (td) | 8.0, 1.2 | 1H | Standard aromatic resonance. |
| H-4 | 6.95 | Triplet (t) | 8.0 | 1H | Least deshielded phenol proton (para to OH). |
13 C NMR Characterization: Causality and Assignments
The 13 C NMR spectrum (100 MHz, CDCl 3 ) reveals 13 distinct carbon environments. The chemical shifts are heavily influenced by heteroatom electronegativity and the heavy atom effect of chlorine.
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C-2' (Benzothiazole C=N): This is the most electron-deficient carbon in the molecule, appearing highly deshielded at ~162.5 ppm.
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C-1 (Phenol C-OH): Direct attachment to the electronegative oxygen pushes this quaternary carbon to ~153.0 ppm.
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C-6 (Phenol C-Cl): Halogens exhibit a "heavy atom effect." While chlorine is electronegative, its larger electron cloud provides slight shielding compared to oxygen or nitrogen, placing C-6 at ~123.5 ppm.
Table 2: 13 C NMR Data Summarization (100 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Causality |
| C-2' | 162.5 | Quaternary (C=N) | Highly electron-deficient imine carbon. |
| C-1 | 153.0 | Quaternary (C-OH) | Direct attachment to electronegative oxygen. |
| C-3a' | 151.5 | Quaternary (C-N) | Bridgehead carbon attached to nitrogen. |
| C-7a' | 132.5 | Quaternary (C-S) | Bridgehead carbon attached to sulfur. |
| C-5 | 131.0 | Tertiary (CH) | Para to benzothiazole group. |
| C-3 | 127.5 | Tertiary (CH) | Ortho to benzothiazole group. |
| C-5' | 126.5 | Tertiary (CH) | Aromatic carbon. |
| C-6' | 125.0 | Tertiary (CH) | Aromatic carbon. |
| C-6 | 123.5 | Quaternary (C-Cl) | Heavy atom effect of chlorine. |
| C-4' | 121.5 | Tertiary (CH) | Aromatic carbon. |
| C-7' | 121.0 | Tertiary (CH) | Aromatic carbon. |
| C-4 | 119.5 | Tertiary (CH) | Para to hydroxyl group (resonance shielded). |
| C-2 | 117.0 | Quaternary (C-C) | Shielded by resonance from ortho-OH. |
Experimental Protocols: A Self-Validating Workflow
To achieve publication-quality spectra that accurately reflect the IMHB, researchers must utilize a self-validating experimental protocol. Moisture or competing hydrogen-bond acceptors (like DMSO-d 6 or Methanol-d 4 ) will disrupt the native ground-state geometry.
Step-by-Step Methodology:
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Solvent Preparation: Use strictly anhydrous CDCl 3 . Store the solvent over activated 4Å molecular sieves for at least 24 hours prior to use to eliminate trace D 2 O.
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Sample Concentration: Dissolve exactly 20-25 mg of 2-(2-benzothiazolyl)-6-chlorophenol in 0.6 mL of the dried CDCl 3 . High concentrations are preferred to maximize the signal-to-noise (S/N) ratio for quaternary carbons, but avoiding super-saturation prevents intermolecular stacking artifacts.
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Instrument Tuning ( 1 H Acquisition): Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans.
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Instrument Tuning ( 13 C Acquisition): Execute a zgpg30 (proton-decoupled) pulse sequence. Because quaternary carbons (C-Cl, C=N, C-OH) lack attached protons for NOE enhancement and have long T1 relaxation times, increase the D1 delay to 2.5–3.0 seconds and acquire a minimum of 1024 scans.
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Self-Validation Check: Upon Fourier transformation and phase correction, integrate the OH peak (~12.8 ppm) against the H-4' peak (~7.95 ppm). The system is self-validating: If the ratio is exactly 1:1 and the OH peak is sharp, the IMHB is intact, and the sample is free of moisture. If the OH peak is broadened or integrates to <0.9, the IMHB has been disrupted by solvent impurities, and the sample must be re-prepared.
Fig 1. Self-validating experimental workflow for NMR acquisition.
ESIPT Pathway and NMR Implications
The structural rigidity confirmed by the NMR data (specifically the extreme downfield shift of the OH proton) is a fundamental prerequisite for the ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) process[4].
Upon UV excitation, the basicity of the benzothiazole nitrogen and the acidity of the phenolic proton both increase dramatically. This triggers an ultrafast (<100 femtoseconds) transfer of the proton across the IMHB, converting the molecule from its Enol-S 1 excited state to a Keto-S 1 excited state. The Keto-S 1 state then decays back to the ground state via fluorescence, emitting at a significantly longer wavelength (a massive Stokes shift). Without the ground-state enol conformation—which is explicitly verified via the 1 H NMR protocols detailed above—this photophysical pathway collapses.
Fig 2. Logical workflow of the ESIPT enol-keto tautomerization pathway.
References
- HXCHEM. "2-(2-Benzothiazolyl)-6-chlorophenol/CAS:90481-39-3". Chemical Substance Information.
- ACS Applied Bio Materials. "Solvent-Polarity-Dependent Excited-State Behavior and Thermally Active Delayed Fluorescence for Triquinolonobenzene". American Chemical Society.
- The Journal of Physical Chemistry B. "Optical and Structural Properties of ESIPT Inspired HBT–Fluorene Molecular Aggregates and Liquid Crystals". American Chemical Society.
- ACS Applied Bio Materials. "Aggregation Promotes Excited-State Intramolecular Proton Transfer for Benzothiazole-Substituted Tetraphenylethylene Compound". American Chemical Society.
